molecular formula C13H9ClIN3O B12542938 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-

Cat. No.: B12542938
M. Wt: 385.59 g/mol
InChI Key: KOVUFWKNQLEZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- typically involves multi-step synthetic routes. One common method includes the following steps:

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- involves the inhibition of FGFRs. The compound binds to the ATP-binding site of FGFRs, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)- can be compared with other pyrrolo[2,3-b]pyridine derivatives:

Properties

Molecular Formula

C13H9ClIN3O

Molecular Weight

385.59 g/mol

IUPAC Name

5-chloro-2-iodo-4-methoxy-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9ClIN3O/c1-19-11-8(14)6-17-13-10(11)9(12(15)18-13)7-3-2-4-16-5-7/h2-6H,1H3,(H,17,18)

InChI Key

KOVUFWKNQLEZNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(NC2=NC=C1Cl)I)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.